molecular formula C12H28Cl2N2O3 B1220089 Carnitylcholine CAS No. 34566-86-4

Carnitylcholine

Cat. No.: B1220089
CAS No.: 34566-86-4
M. Wt: 319.27 g/mol
InChI Key: MESTZMPUVNXFMI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Carnitylcholine (acetyl-L-carnitylcholine) is a cholinergic compound first identified in rat brain extracts through chromatographic and enzymatic assays . Structurally, it combines elements of acetylcholine (a neurotransmitter) and L-carnitine (a quaternary ammonium compound involved in fatty acid metabolism). This hybrid structure confers unique cholinomimetic properties, enabling it to interact with acetylcholine receptors while exhibiting distinct metabolic stability compared to acetylcholine . Early studies demonstrated that this compound mimics acetylcholine’s effects on synaptic transmission but resists rapid hydrolysis by acetylcholinesterase, prolonging its activity in neuronal tissues .

Properties

CAS No.

34566-86-4

Molecular Formula

C12H28Cl2N2O3

Molecular Weight

319.27 g/mol

IUPAC Name

[2-hydroxy-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butyl]-trimethylazanium;dichloride

InChI

InChI=1S/C12H28N2O3.2ClH/c1-13(2,3)7-8-17-12(16)9-11(15)10-14(4,5)6;;/h11,15H,7-10H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

MESTZMPUVNXFMI-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC(=O)CC(C[N+](C)(C)C)O.[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CC(C[N+](C)(C)C)O.[Cl-].[Cl-]

Synonyms

carnitylcholine

Origin of Product

United States

Comparison with Similar Compounds

Receptor Affinity and Metabolic Stability

  • This compound vs. Acetylcholine :
    this compound exhibits comparable affinity for muscarinic receptors but demonstrates prolonged activity due to resistance to acetylcholinesterase-mediated degradation . In rat brain studies, this compound’s half-life in synaptic clefts was 3–5 times longer than acetylcholine’s .
  • This compound vs. Carbachol :
    Carbachol is a synthetic choline ester with high muscarinic receptor selectivity and clinical use in glaucoma. Unlike carbachol, this compound’s structure may facilitate mitochondrial uptake, linking cholinergic signaling to energy production pathways .

Metabolic Pathways

Compound Primary Metabolism Excretion Route
This compound Hepatic carnitine palmitoyltransferase Renal (unchanged)
Acetylcholine Rapid hydrolysis by acetylcholinesterase N/A (local degradation)
Choline Salicylate Esterase-mediated cleavage in plasma Renal (salicylate metabolites)

This compound’s metabolism involves mitochondrial enzymes, suggesting a unique interplay between cholinergic activity and lipid metabolism .

Clinical and Preclinical Findings

  • Neurological Effects : In rat models, this compound enhanced cortical neuron viability under ischemic conditions, outperforming acetylcholine in neuroprotection due to its stability .

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